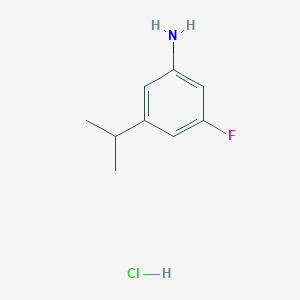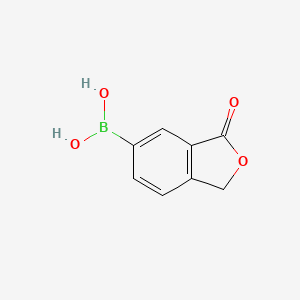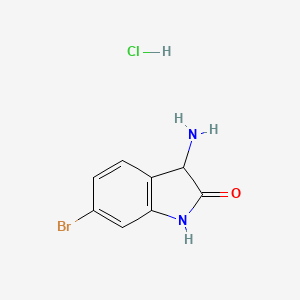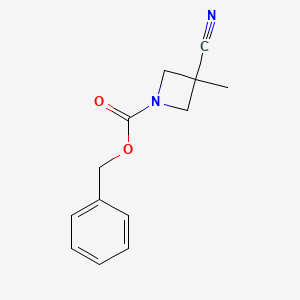![molecular formula C11H24Cl2N2O B15304348 (1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B15304348.png)
(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a pyrrolidine ring attached to a piperidine ring, with a methanol group and two hydrochloride ions. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine and piperidine precursors. These precursors are then combined through a series of reactions, including nucleophilic substitution and reduction reactions. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the piperidine or pyrrolidine rings.
Substitution: The hydrogen atoms on the rings can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups, onto the rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with various biological molecules makes it a candidate for investigating cellular signaling pathways and receptor interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets suggest it could be used in the development of new drugs for treating various diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of (1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context, but common targets include neurotransmitter receptors and metabolic enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-3-(1-Methyl-2-pyrrolidinyl)pyridine N-oxide oxalate: This compound shares a similar pyrrolidine structure but differs in its functional groups and overall reactivity.
(-)-Carvone: A natural compound found in spearmint, known for its bioactive properties and potential as a bioherbicide.
Uniqueness
What sets (1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride apart from these similar compounds is its specific combination of pyrrolidine and piperidine rings, along with the methanol group and dihydrochloride salt. This unique structure allows it to participate in a wider range of chemical reactions and interact with a diverse array of biological targets, making it a versatile and valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H24Cl2N2O |
|---|---|
Poids moléculaire |
271.22 g/mol |
Nom IUPAC |
[1-[[(2S)-pyrrolidin-2-yl]methyl]piperidin-4-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-9-10-3-6-13(7-4-10)8-11-2-1-5-12-11;;/h10-12,14H,1-9H2;2*1H/t11-;;/m0../s1 |
Clé InChI |
ZJUGIGNGJSWLMH-IDMXKUIJSA-N |
SMILES isomérique |
C1C[C@H](NC1)CN2CCC(CC2)CO.Cl.Cl |
SMILES canonique |
C1CC(NC1)CN2CCC(CC2)CO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-pyrano[4,3-c]pyridin-4-one](/img/structure/B15304269.png)
![1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carboxylicacidhydrochloride](/img/structure/B15304282.png)

![6-(3-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B15304302.png)
![benzyl N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B15304307.png)








![6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B15304353.png)
